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Compound of Interest

Compound Name: Direct Yellow 106

Cat. No.: B12381963

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.l. Direct Yellow 106 is a complex, water-soluble, stilbene-based bis-azo dye utilized
primarily in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its large
conjugated system and multiple functional groups give rise to distinct spectroscopic properties
that are crucial for its identification, characterization, and the study of its environmental fate and
degradation. This technical guide provides a comprehensive overview of the core
spectroscopic technigues—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the analysis of Direct
Yellow 106. It includes theoretical principles, expected quantitative data, detailed experimental
protocols, and workflow visualizations to support researchers in their analytical endeavors.

Chemical Structure and Properties

Direct Yellow 106 is a large anionic molecule with a complex aromatic structure.
Understanding its constituent functional groups is fundamental to interpreting its spectroscopic
data.

e Molecular Formula: CasH26NsNasO18Se[2][3][4]

¢ Molecular Weight: 1333.1 g/mol [2][3][4]
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« CAS Number: 12222-60-5[2][3]

o Key Structural Features:

[¢]

Azo Groups (-N=N-): The chromophore responsible for the dye's color.

[e]

Stilbene Core (-C=C-): Part of the extensive conjugated 1t-system.

o

Naphthotriazole Rings: Heterocyclic aromatic systems.

Sulfonate Groups (-SOs7): Impart water solubility and are key sites for interaction.

o

Benzene Rings: Multiple substituted aromatic rings contributing to the 1t-system.

[¢]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are
directly related to its color. The extensive conjugation in Direct Yellow 106 results in strong
absorption in the visible region of the electromagnetic spectrum.

The color arises from n - 11* and 11— 11* electronic transitions of electrons in the conjugated
azo-stilbene system. The HOMO-LUMO energy gap is a critical parameter that correlates with
the wavelength of maximum absorption (A_max).[1] A smaller gap requires less energy for
excitation, corresponding to absorption at a longer wavelength.[1]

Data Presentation: Expected UV-Vis Absorption Data
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Parameter Expected Value Description

Corresponds to the principal

T - TT* transition of the

conjugated system, resulting in
A_max ~400 - 430 nm ) )

the absorption of blue/violet

light and the perception of a

yellow color.

A high value is expected due

to the large, extended T11-
Molar Absorptivity (€) High (>25,000 L mol~* cm™1) conjugated system,

characteristic of potent

chromophores.

Experimental Protocol: UV-Vis Analysis

This protocol outlines the determination of the absorption spectrum and A_max of Direct

Yellow 106 in an aqueous solution.

o Preparation of Stock Solution: Accurately weigh approximately 10 mg of Direct Yellow 106
powder. Dissolve it in 100 mL of deionized water in a volumetric flask to create a stock

solution.

o Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a
series of standards with concentrations ranging from approximately 1 to 10 mg/L.[5]

o Spectrophotometer Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to
warm up for at least 15-20 minutes.[6] Calibrate the instrument by using deionized water as
a blank in a quartz or glass cuvette.[6][7] This sets the baseline absorbance to zero.

e Sample Measurement:

o Rinse the cuvette with a small amount of the most dilute standard solution, then fill it

approximately three-quarters full.[7]

o Place the cuvette in the spectrophotometer, ensuring the clear sides face the light path.[6]
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o Scan the absorbance from 800 nm to 200 nm.[8]

o lIdentify the wavelength of maximum absorbance (A_max).[8]

o Data Collection: Record the absorbance value at A_max for each of the prepared standard

solutions. A plot of absorbance vs. concentration (Beer's Law plot) can be generated to

determine the molar absorptivity.

Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For

Direct Yellow 106, FTIR is essential for confirming the presence of its key structural

components.

. | | : |

Wavenumber (cm~12) Vibration Type Functional Group
Adsorbed Water (due to
3500 - 3300 O-H Stretch .
hygroscopic nature of salts)
3100 - 3000 C-H Stretch Aromatic & Vinyl
~1600, ~1475 C=C Stretch Aromatic Rings
1500 - 1450 N=N Stretch Azo Group

1260 - 1150 (strong)

S=0 Asymmetric Stretch

Sulfonate Group (-SOs")

1080 - 1030 (strong)

S=0 Symmetric Stretch

Sulfonate Group (-SOs™)

880 - 800

C-H Bend

Aromatic (out-of-plane,

substitution dependent)
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Experimental Protocol: FTIR Analysis (KBr Pellet
Method)

This protocol is a standard method for analyzing solid samples.[9][10]
e Sample Preparation:

o Place approximately 1-2 mg of Direct Yellow 106 dye and 100-200 mg of dry, IR-grade
potassium bromide (KBr) into an agate mortar.[9]

o Gently grind the two components together with a pestle until a fine, homogeneous powder
is obtained. The mixture should be uniform in color.

o Pellet Formation:
o Transfer a small amount of the powder mixture into a pellet press die.[10]
o Place the die into a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or
translucent pellet.[10] A clear pellet indicates good sample dispersion and minimizes light
scattering.

o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Collect a background spectrum of the ambient atmosphere (containing CO2 and H20
vapor) to be subtracted from the sample spectrum.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000
to 400 cm~1.

o Data Analysis: The resulting spectrum should be analyzed to identify the characteristic
absorption bands corresponding to the functional groups of the dye.
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Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by
probing the magnetic properties of atomic nuclei, primarily *H and 3C. For a molecule as large
as Direct Yellow 106, 2D NMR techniques (e.g., COSY, HMBC) would be essential for
definitive structural assignment.[11] A key area of investigation for azo dyes is the potential for
azo-hydrazone tautomerism, which can be quantified using *>°N NMR.[12][13]

Data Presentation: Expected *H and **C NMR Chemical
Shift Ranges

Expected Chemical Shift

Nucleus Environment
(3, ppm)

H Aromatic (Ar-H) 7.0-9.0
Vinyl (-CH=CH-) 6.5-8.0

14.0 - 16.0 (highly deshielded
NH (Hydrazone tautomer) )

due to H-bonding)[11]
13C Aromatic/Vinyl (Ar-C, -C=C-) 110 - 150

Carbon attached to Nitrogen
(Ar-N)

140 - 160

Experimental Protocol: NMR Analysis

e Sample Preparation:

o Dissolve 5-10 mg of Direct Yellow 106 in approximately 0.6-0.7 mL of a suitable
deuterated solvent. Given the dye's water solubility, Deuterium Oxide (D20) is a primary
choice.

o If solubility is an issue in pure D20, deuterated dimethyl sulfoxide (DMSO-ds) can be used.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Tune and match the probe to the desired nucleus (e.g., *H or 13C).
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Data Acquisition:
o Acquire a standard 1D H spectrum.
o Acquire a 1D 13C spectrum (e.g., using a proton-decoupled pulse sequence).

o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish
connectivity between protons and carbons for full structural assignment.

o Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final NMR spectrum.
Chemical shifts are referenced to an internal standard (e.g., DSS for D20).

Visualization: NMR Experimental Workflow

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
molecule by measuring its mass-to-charge ratio (m/z). For large, polar, and non-volatile
molecules like Direct Yellow 106, Electrospray lonization (ESI) is the preferred technique,
often coupled with liquid chromatography (LC) for sample introduction and purification.[14]

Due to the six sodium sulfonate groups, analysis is typically performed in negative ion mode,
where the molecule is observed as a multiply-charged anion, [M - nNa + (n-6)H]"~. The most
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abundant ion is often the fully protonated molecule [M - 6Na + 6H]®~, though other charge
states may be observed.

. | High- luti

Calculated
lon Species Charge (2) Monoisotopic Mass Description
(Da)
Fully deprotonated
[M - 6Na + 5H]~ -1 1194.9390 _
molecular ion
Doubly charged
[M - 6Na + 4H]2- -2 596.9657 _
molecular ion
Triply charged
[M - 6Na + 3H]3- -3 397.6410

molecular ion

Note: The calculated masses are for the free acid form CasH32NsO18Se. Fragmentation would
likely involve the loss of SOs (79.9568 Da) or HSOs~ (80.9647 Da) groups.

Experimental Protocol: LC-ESI-MS Analysis

o Sample Preparation: Prepare a dilute solution of Direct Yellow 106 (approx. 1-10 pg/mL) in
a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with
a small amount of a modifier like ammonium acetate to improve ionization.

e LC Separation:

o Inject the sample into a liquid chromatography system, typically a reverse-phase C18
column.

o Use a gradient elution program, starting with a high percentage of aqueous mobile phase
and gradually increasing the organic phase percentage to elute the dye from the column.

« lonization: The eluent from the LC column is directed into the ESI source of the mass
spectrometer. A high voltage is applied to the tip of a capillary, creating a fine spray of
charged droplets.
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e Mass Analysis:

o As the solvent evaporates from the droplets, multiply charged ions of the analyte are
released into the gas phase.

o These ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or
Orbitrap).

o The analyzer separates the ions based on their m/z ratio. A full scan is typically acquired in
negative ion mode over a range such as m/z 100-2000.

o Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z values of the
parent molecular ions. High-resolution instruments allow for the determination of the
elemental formula from the exact mass. Tandem MS (MS/MS) can be performed by selecting
a specific parent ion, fragmenting it, and analyzing the resulting product ions to gain further
structural information.[15]

Visualization: LC-MS Experimental Workflow

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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